[(2R)-1,4-dioxan-2-yl]methanamine
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Overview
Description
[(2R)-1,4-dioxan-2-yl]methanamine is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a derivative of dioxane, featuring a methanamine group attached to the 2-position of the dioxane ring. This compound is known for its applications in various fields, including medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1,4-dioxan-2-yl]methanamine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an amine and a hydroxyl group. This reaction can be catalyzed by acids or bases under controlled conditions . Another approach involves the use of transaminase-mediated synthesis, which provides enantiopure products with high chiral purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1,4-dioxan-2-yl]methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming new C-N bonds with various electrophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine/TEMPO in the presence of acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
[(2R)-1,4-dioxan-2-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-1,4-dioxan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules .
Comparison with Similar Compounds
Similar Compounds
®-1,4-dioxane-2-methanamine hydrochloride: A similar compound with a hydrochloride salt form.
1,4-dioxane-2-methanol: A related compound with a hydroxyl group instead of an amine group.
1,4-dioxane-2-carboxylic acid: A derivative with a carboxylic acid group at the 2-position.
Uniqueness
[(2R)-1,4-dioxan-2-yl]methanamine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry and medicinal chemistry .
Properties
IUPAC Name |
[(2R)-1,4-dioxan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOONMJIVUPMI-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CO1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449010-18-7 |
Source
|
Record name | [(2R)-1,4-dioxan-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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